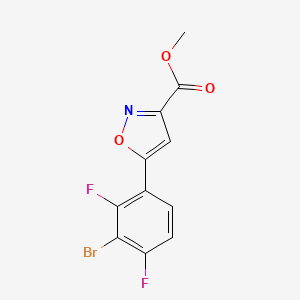![molecular formula C31H30O5S B13691672 (2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)
(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol is a complex organic molecule with a unique structure that includes a hexahydropyrano[3,2-d][1,3]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the hexahydropyrano[3,2-d][1,3]dioxin ring system: This can be achieved through a series of cyclization reactions.
Introduction of the naphthylmethoxy group: This step involves the use of naphthylmethanol and appropriate protecting groups to ensure selective functionalization.
Addition of the phenyl and p-tolylthio groups: These groups are introduced through nucleophilic substitution reactions using phenyl and p-tolylthio reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes could provide insights into their functions and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable tool in industrial chemistry.
Mechanism of Action
The mechanism of action of (2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4AR,5S,8AR)-2-{[TERT-BUTYL(DIPHENYL)SILYL]OXY}-4A,5-DIMETHYLOCTAHYDRO-1,8A(1H)-NAPHTHALENEDIOL
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
Uniqueness
Compared to similar compounds, (2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol stands out due to its unique combination of functional groups and ring systems
Properties
Molecular Formula |
C31H30O5S |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
6-(4-methylphenyl)sulfanyl-8-(naphthalen-2-ylmethoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C31H30O5S/c1-20-11-15-25(16-12-20)37-31-27(32)29(33-18-21-13-14-22-7-5-6-10-24(22)17-21)28-26(35-31)19-34-30(36-28)23-8-3-2-4-9-23/h2-17,26-32H,18-19H2,1H3 |
InChI Key |
WQDDYNMRGYUILP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC6=CC=CC=C6C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13691593.png)
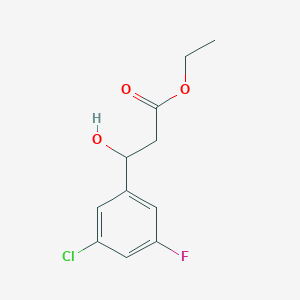
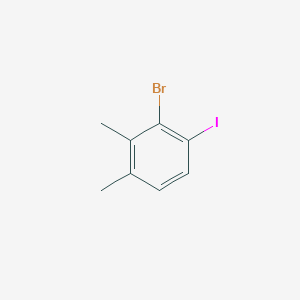
![8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13691614.png)
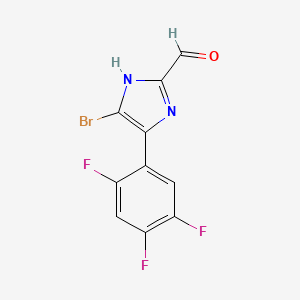
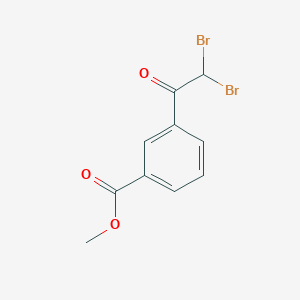



![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)
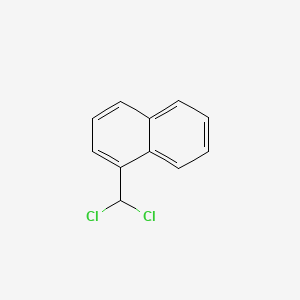
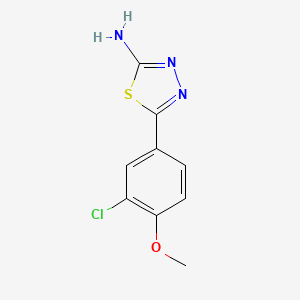
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)
